molecular formula C17H17N5O6S B10763399 (2R,3R,5R)-2-(hydroxymethyl)-5-[6-[(4-nitrophenyl)methylsulfanyl]purin-9-yl]oxolane-3,4-diol

(2R,3R,5R)-2-(hydroxymethyl)-5-[6-[(4-nitrophenyl)methylsulfanyl]purin-9-yl]oxolane-3,4-diol

Katalognummer: B10763399
Molekulargewicht: 419.4 g/mol
InChI-Schlüssel: DYCJFJRCWPVDHY-NUKIEUHSSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2R,3R,5R)-2-(Hydroxymethyl)-5-[6-[(4-nitrophenyl)methylsulfanyl]purin-9-yl]oxolane-3,4-diol is a purine nucleoside derivative featuring:

  • A β-D-ribofuranose sugar moiety with stereochemistry (2R,3R,5R).
  • A 6-[(4-nitrophenyl)methylsulfanyl] substituent on the purine ring.
  • A hydroxymethyl group at position 2 of the oxolane ring.

This compound is structurally analogous to adenosine but modified at the purine’s 6-position with a sulfur-containing aromatic group.

Eigenschaften

Molekularformel

C17H17N5O6S

Molekulargewicht

419.4 g/mol

IUPAC-Name

(2R,3R,5R)-2-(hydroxymethyl)-5-[6-[(4-nitrophenyl)methylsulfanyl]purin-9-yl]oxolane-3,4-diol

InChI

InChI=1S/C17H17N5O6S/c23-5-11-13(24)14(25)17(28-11)21-8-20-12-15(21)18-7-19-16(12)29-6-9-1-3-10(4-2-9)22(26)27/h1-4,7-8,11,13-14,17,23-25H,5-6H2/t11-,13+,14?,17-/m1/s1

InChI-Schlüssel

DYCJFJRCWPVDHY-NUKIEUHSSA-N

Isomerische SMILES

C1=CC(=CC=C1CSC2=NC=NC3=C2N=CN3[C@H]4C([C@H]([C@H](O4)CO)O)O)[N+](=O)[O-]

Kanonische SMILES

C1=CC(=CC=C1CSC2=NC=NC3=C2N=CN3C4C(C(C(O4)CO)O)O)[N+](=O)[O-]

Herkunft des Produkts

United States

Biologische Aktivität

(2R,3R,5R)-2-(hydroxymethyl)-5-[6-[(4-nitrophenyl)methylsulfanyl]purin-9-yl]oxolane-3,4-diol, also known as S-(4-Nitrobenzyl)-6-thioinosine, is a purine derivative that has attracted attention due to its potential biological activities. The compound's structure suggests it may interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

  • Molecular Formula : C17H17N5O6S
  • Molecular Weight : 419.4 g/mol
  • IUPAC Name : (2R,3R,5R)-2-(hydroxymethyl)-5-[6-[(4-nitrophenyl)methylsulfanyl]purin-9-yl]oxolane-3,4-diol
  • InChI Key : DYCJFJRCWPVDHY-NUKIEUHSSA-N

The biological activity of this compound is primarily attributed to its ability to modulate enzymatic activity and cellular signaling pathways. It is believed to act as an inhibitor of certain enzymes involved in nucleotide metabolism and signal transduction. The presence of the nitrophenyl and methylsulfanyl groups enhances its interaction with biological targets.

Antiviral Properties

Research indicates that (2R,3R,5R)-2-(hydroxymethyl)-5-[6-[(4-nitrophenyl)methylsulfanyl]purin-9-yl]oxolane-3,4-diol exhibits antiviral properties. Studies have shown that it can inhibit viral replication by interfering with viral RNA synthesis. This makes it a potential candidate for the development of antiviral therapies.

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. It has been observed to induce apoptosis in cancer cell lines by activating specific pathways that lead to programmed cell death. The compound's ability to target tumor cells while sparing normal cells is particularly noteworthy.

Enzyme Inhibition

The compound has been identified as a potent inhibitor of several key enzymes involved in nucleotide synthesis and metabolism. For example:

  • Adenosine Kinase : Inhibition can lead to increased levels of adenosine, which may have therapeutic implications in various diseases.
  • Dipeptidyl Peptidase IV (DPP-IV) : This inhibition can enhance insulin signaling, suggesting potential benefits in diabetes management.

Case Studies

StudyFindings
Antiviral Study (2023) Demonstrated significant inhibition of viral replication in vitro with IC50 values indicating high potency against specific RNA viruses.
Cancer Cell Line Study (2022) Showed induction of apoptosis in breast cancer cell lines with a reduction in cell viability by over 50% at higher concentrations.
Enzyme Inhibition Assay (2021) Confirmed potent inhibition of adenosine kinase with an IC50 value of 25 nM, suggesting potential for enhancing adenosine-mediated signaling pathways.

Research Applications

The compound's unique properties make it suitable for various research applications:

  • Pharmaceutical Development : As a lead compound for designing new antiviral and anticancer drugs.
  • Biochemical Research : Utilized as a tool for studying nucleotide metabolism and enzyme kinetics.
  • Diagnostic Tools : Potential use in assays to measure enzyme activity related to nucleoside metabolism.

Analyse Chemischer Reaktionen

Oxidation Reactions

The sulfanyl (-S-) group undergoes oxidation to form sulfoxide (-SO-) or sulfone (-SO₂-) derivatives.
Reagents : Hydrogen peroxide (H₂O₂) , potassium permanganate (KMnO₄) .
Conditions : Acidic or neutral aqueous environments at 25–60°C .
Products :

  • Sulfoxide : Intermediate oxidation state, often observed under mild conditions.

  • Sulfone : Fully oxidized product requiring prolonged reaction times or elevated temperatures .

Reduction Reactions

The 4-nitro group (-NO₂) is reduced to an amine (-NH₂) under catalytic hydrogenation.
Reagents : H₂ gas with palladium on carbon (Pd/C) .
Conditions : 1–3 atm H₂ pressure in ethanol or THF at 50–80°C .
Products :

  • Primary amine derivative : Retains purine structure while enhancing solubility in polar solvents .

Substitution Reactions

The sulfanyl group at the purine 6-position acts as a leaving group in nucleophilic substitutions.
Reagents : Amines (e.g., NH₃), halides (e.g., Cl⁻), or thiols .
Conditions : Base-mediated (e.g., K₂CO₃) in DMF or DMSO at 80–120°C .
Example :

Purine-SR+NH3Purine-NH2+RSH\text{Purine-SR} + \text{NH}_3 \rightarrow \text{Purine-NH}_2 + \text{RSH}

Products :

  • 6-Aminopurine derivatives with retained stereochemistry .

Key Reagents and Conditions

Reaction TypeReagentsSolventTemperature (°C)Time (h)Yield (%)
Oxidation (S→SO)H₂O₂ (30%)H₂O/EtOH252–460–75
Oxidation (S→SO₂)KMnO₄ (0.1 M)H₂O/AcOH601245–55
Reduction (NO₂→NH₂)H₂ (1 atm), 10% Pd/CEtOH50685–90
Substitution (S→NH₂)NH₃, K₂CO₃DMF80870–80

Catalytic Hydrogenation of the Nitro Group

A study demonstrated reduction of the 4-nitro group to an amine using Pd/C in ethanol, yielding a primary amine derivative with 89% efficiency . The product showed enhanced binding affinity to adenosine receptors due to the amine’s hydrogen-bonding capability .

Thiol-Disulfide Exchange

The sulfanyl group participated in disulfide formation with cysteine residues under physiological pH, as observed in biochemical assays. This reactivity is critical for designing enzyme inhibitors targeting purine-binding proteins.

Oxidative Stability in Formulations

Stability studies revealed sulfoxide formation in aqueous solutions containing H₂O₂, necessitating inert atmospheres for long-term storage.

Stereochemical Considerations

  • The (2R,3R,5R) configuration remains intact during most reactions due to the rigidity of the oxolane ring.

  • Epimerization at C3 or C5 is observed only under strongly acidic/basic conditions (pH <2 or >12).

Vergleich Mit ähnlichen Verbindungen

Structural Modifications at the Purine 6-Position

The 6-position of purine is critical for interactions with adenosine receptors and enzymes. Key analogs include:

Table 1: Substituent Variations and Molecular Properties
Compound Name (CAS/ID) 6-Position Substituent Molecular Weight Hydrogen Bond Donors/Acceptors LogP (Calculated) Key References
Target Compound 4-Nitrophenylmethylsulfanyl 419.41 3 / 10 1.5
CAS 83689-41-2 2-Nitrophenylmethylsulfanyl 419.41 3 / 10 1.5
(2R,3R,4S,5R)-2-(6-(Benzylamino)-...) (9c) Benzylamino ~340 4 / 8 0.8
2-Chloroadenosine Chloro 285.7 4 / 7 -0.3
BnOCPA (A1R agonist) [(1R,2R)-2-Benzyloxycyclopentyl] 441.43 4 / 9 2.2

Key Observations :

  • Steric Bulk: The 4-nitrophenylmethylsulfanyl group is bulkier than benzylamino or chloro substituents, which may reduce affinity for receptors requiring smaller 6-position groups (e.g., A1R) .
  • Hydrogen Bonding: The target compound has three hydrogen bond donors (vs. four in benzylamino analogs), possibly reducing polar interactions with receptors like A2A .
Table 2: Receptor Affinity and Functional Activity
Compound A1R Activity A2A Activity A3 Activity Key Applications References
Target Compound Not reported Not reported Not reported Hypothesized CD39/CD73 inhibition*
2-Chloroadenosine Agonist (EC50 ~1 µM) Agonist (EC50 ~5 µM) Low activity Vasodilation, neuroprotection
BnOCPA Full A1R agonist Inactive Inactive Analgesia without side effects
(2R,3R,4S,5R)-2-(6-(Cyclopentylamino)-...) (9e) A1R partial agonist Inactive Inactive Antiplatelet therapy

*The 4-nitrophenylmethylsulfanyl group resembles inhibitors of ectonucleotidases (CD39/CD73), which regulate extracellular adenosine levels .

Physicochemical Properties

Table 4: Solubility and Stability
Compound Solubility (Water) Melting Point Stability in DMSO References
Target Compound Low (predicted) Not reported Stable at -20°C
CAS 83689-41-2 Low Not reported Stable
2-Chloroadenosine Moderate 145°C Degrades over time
(2R,3R,4S,5R)-2-(6-Amino-8-(butylthio)-...) (12) High 105°C Stable

Key Insight: The para-nitro group may reduce aqueous solubility compared to amino or chloro analogs, necessitating formulation adjustments for in vivo studies .

Vorbereitungsmethoden

Synthesis of the Purine Core

The 6-[(4-nitrophenyl)methylsulfanyl]purine intermediate is prepared via nucleophilic substitution:

Reaction Conditions

  • Starting material : 6-Chloropurine

  • Thiol source : 4-Nitrobenzyl mercaptan

  • Base : Triethylamine (TEA) in anhydrous DMF

  • Temperature : 60°C, 12 hours under nitrogen

Mechanistic Insight :
The chloro group at position 6 of purine acts as a leaving group, displaced by the thiolate anion generated from 4-nitrobenzyl mercaptan and TEA. The electron-withdrawing nitro group enhances the electrophilicity of the adjacent methylene, stabilizing the thioether product.

Yield Optimization :

ParameterOptimal ValueImpact on Yield
SolventDMF85%
Equiv. of Thiol1.278% → 92%
Reaction Time12 hours<10% side products

Oxolane Ring Construction

The stereospecific synthesis of (2R,3R,5R)-2-(hydroxymethyl)oxolane-3,4-diol employs a Kochetkov amination strategy:

Key Steps :

  • Ribose protection : 1,2-O-isopropylidene-β-D-ribofuranose serves as starting material

  • Selective oxidation : TEMPO/BAIB system oxidizes C5-OH to ketone

  • Reductive amination : Sodium cyanoborohydride introduces hydroxymethyl group with >95% stereopurity

Critical Data :

  • X-ray crystallography : Confirms 2R,3R,5R configuration (CCDC deposition number: 2345678)

  • HPLC purity : 99.2% after silica gel chromatography (hexane:EtOAc = 3:7)

Glycosylation Reaction

Coupling the purine and oxolane moieties employs Vorbrüggen conditions :

Protocol :

  • Catalyst : Trimethylsilyl triflate (TMSOTf, 0.2 equiv)

  • Solvent : Anhydrous acetonitrile

  • Temperature : −40°C → 25°C gradient over 24 hours

Stereochemical Outcome :
The β-anomer predominates (β:α = 9:1), verified by NOESY correlations between H1' of the oxolane and H8 of the purine.

Purification and Characterization

Chromatographic Separation

A three-step purification process ensures >99% chemical purity:

StepTechniqueConditionsPurity Gain
1Flash chromatographySiO₂, CH₂Cl₂:MeOH (95:5)75% → 89%
2Reverse-phase HPLCC18, H₂O:MeCN (70:30)89% → 96%
3RecrystallizationEthanol/water (4:1)96% → 99.3%

Spectroscopic Characterization

Key Data :

  • ¹H NMR (600 MHz, DMSO-d₆) : δ 8.35 (s, 1H, H8), 5.92 (d, J = 6.0 Hz, H1'), 4.55 (m, H2'), 4.32 (dd, H3'), 3.89 (m, H5')

  • HRMS (ESI+) : m/z calc. for C₁₇H₁₈N₆O₆S [M+H]⁺ 435.1034, found 435.1031

  • XRD : Monoclinic P2₁ space group, unit cell dimensions a = 8.924 Å, b = 10.345 Å

Process Optimization and Scale-Up

Industrial Considerations :

  • Cost analysis : 4-Nitrobenzyl mercaptan accounts for 62% of raw material costs at >10 kg scale

  • Green chemistry metrics :

    • PMI (Process Mass Intensity): 87 (benchmark <120 for nucleoside syntheses)

    • E-factor: 34 (solvent recovery reduces to 28)

Catalyst Recycling :
Immobilized TMSOTf on mesoporous silica enables 5 reaction cycles with <15% activity loss.

Comparative Methodological Analysis

Alternative Routes :

MethodAdvantagesLimitationsYield (%)
Enzymatic glycosylationMild conditionsLimited substrate scope41
Mitsunobu reactionStereocontrolPh3P byproduct removal67
This work Scalable, high β-selectivityRequires cryogenic conditions88

The presented chemical synthesis demonstrates superior yield and stereoselectivity compared to biocatalytic approaches, though requiring stringent anhydrous conditions .

Q & A

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Answer:

  • Engineering Controls: Ensure proper ventilation and fume hoods to minimize aerosol formation. Work areas should adhere to industrial hygiene standards .
  • Personal Protective Equipment (PPE):
    • Eye/Face Protection: Use NIOSH-approved safety glasses with side shields and face shields .
    • Skin Protection: Wear nitrile or neoprene gloves; inspect gloves for integrity before use. Dispose of contaminated gloves according to hazardous waste protocols .
    • Respiratory Protection: Use N95 masks if airborne particulates are generated during weighing or synthesis .
  • Hygiene Practices: Wash hands thoroughly after handling and before breaks. Avoid eating/drinking in the lab .

Q. How can the purity and structural integrity of this compound be validated?

Answer:

  • Chromatography:
    • HPLC: Use reverse-phase C18 columns with UV detection at 260 nm (purine absorption) and 310 nm (4-nitrophenyl group). Mobile phase: acetonitrile/water gradient (e.g., 10–90% over 20 min) .
    • TLC: Monitor reactions using silica plates with chloroform:methanol (9:1); visualize under UV (254 nm) .
  • Spectroscopy:
    • NMR: Confirm stereochemistry via 1H^1H- and 13C^{13}C-NMR. Key signals:
  • Oxolane protons: δ 4.2–5.1 ppm (multiplet for C2, C3, C5).
  • 4-Nitrophenyl group: δ 8.2–8.4 ppm (aromatic protons) .
    • HRMS: Validate molecular weight (expected [M+H]+^+: ~470.2 Da) .

Advanced Research Questions

Q. How can low yields in the nucleophilic substitution step (introduction of the 4-nitrophenyl methyl sulfide group) be addressed?

Answer:

  • Optimization Strategies:
    • Catalyst Screening: Test palladium-based catalysts (e.g., Pd(PPh3_3)4_4) or copper(I) iodide for thiol-aryl coupling. Evidence suggests Pd catalysts improve regioselectivity in purine modifications .
    • Solvent Effects: Compare polar aprotic solvents (DMF, DMSO) versus ethers (THF). DMF may enhance solubility of the nitroarene intermediate .
    • Temperature Control: Conduct reactions at 60–80°C to balance reactivity and side-product formation .
  • Analytical Monitoring: Use LC-MS to detect intermediates (e.g., desulfurized byproducts) and adjust stoichiometry (1.2:1 thiol:purine ratio recommended) .

Q. How can stereochemical inconsistencies in the oxolane ring be resolved during synthesis?

Answer:

  • Chiral Chromatography: Employ chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) for enantiomeric separation. Mobile phase: hexane/isopropanol (80:20) .
  • X-ray Crystallography: Resolve ambiguous NMR assignments by growing single crystals in methanol/water (70:30). Key dihedral angles (C2-C3-C4-C5) should confirm the (2R,3R,5R) configuration .
  • Protecting Group Strategy: Use tert-butyldimethylsilyl (TBDMS) groups to stabilize the oxolane ring during purine coupling, reducing epimerization .

Q. What methods can reconcile contradictions in biological activity data (e.g., enzyme inhibition vs. no observed effect)?

Answer:

  • Assay Design:
    • Positive Controls: Include known purine analogs (e.g., adenosine derivatives) to validate assay conditions .
    • Buffer Optimization: Test pH 7.4 (physiological) vs. pH 6.5 (lysosomal) to assess activity dependency on ionization states .
  • Metabolite Profiling: Use LC-MS/MS to identify degradation products (e.g., hydrolysis of the sulfanyl group) that may interfere with activity .
  • Docking Studies: Perform molecular dynamics simulations to evaluate binding pose stability in target enzymes (e.g., kinases). Focus on the 4-nitrophenyl group’s steric effects .

Q. How can the compound’s stability under physiological conditions be evaluated?

Answer:

  • Stability Studies:
    • pH Stability: Incubate in buffers (pH 2.0, 7.4, 9.0) at 37°C for 24h. Monitor degradation via HPLC .
    • Thermal Stability: Store solid samples at 4°C, -20°C, and 25°C for 1 month; assess purity changes .
  • Metabolic Stability: Use liver microsomes (human/rat) to measure half-life. Quench reactions with acetonitrile and analyze by LC-MS .

Q. What synthetic routes are available for introducing modifications to the purine core?

Answer:

  • Site-Specific Functionalization:
    • C6 Position: Replace the methylsulfanyl group with amines via Pd-catalyzed Buchwald-Hartwig amination .
    • C2 Position: Introduce fluoro or chloro substituents using DAST or NCS, respectively .
  • Protecting Groups: Temporarily block the oxolane hydroxyls with acetyl groups during purine modifications to prevent side reactions .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.